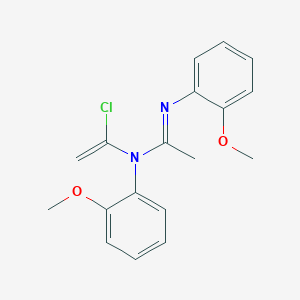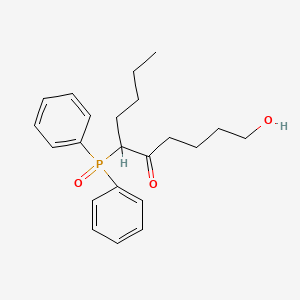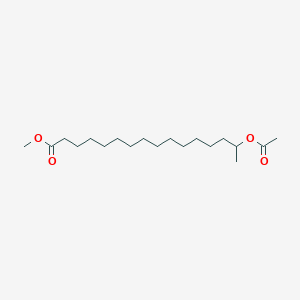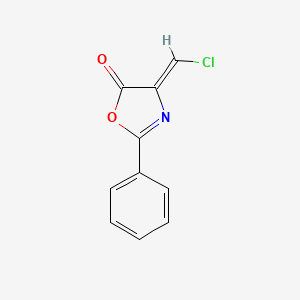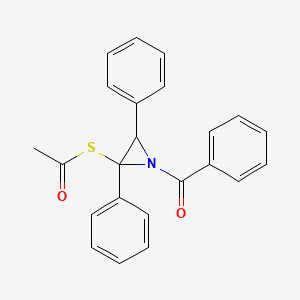
S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate: is a chemical compound known for its unique structure and properties It features an aziridine ring, which is a three-membered nitrogen-containing ring, and is substituted with benzoyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate typically involves the reaction of aziridine derivatives with benzoyl chloride and thiol compounds. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the aziridine ring and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of ring-opened products with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate involves its interaction with molecular targets through its aziridine ring and benzoyl groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
- S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate
- S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
Comparison: Compared to similar compounds, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is unique due to its specific substitution pattern on the aziridine ringFor instance, the presence of the benzoyl group can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89874-02-2 |
|---|---|
Molecular Formula |
C23H19NO2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
S-(1-benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C23H19NO2S/c1-17(25)27-23(20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)24(23)22(26)19-13-7-3-8-14-19/h2-16,21H,1H3 |
InChI Key |
KAQDARNPZSHTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)

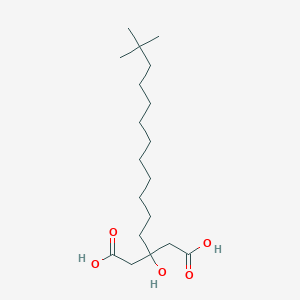
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
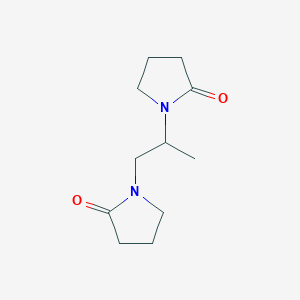


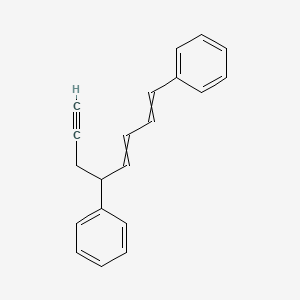
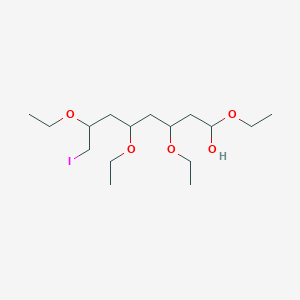
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
